![molecular formula C5H5NO3S B1386732 (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid CAS No. 773109-75-4](/img/structure/B1386732.png)
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Overview
Description
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.
Scientific Research Applications
4-oxo-TDAA has been studied extensively for its potential therapeutic applications. The compound has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. 4-oxo-TDAA has also been studied for its potential to modulate various biochemical and physiological processes. In particular, the compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . They also act as fibrinogenic receptor antagonists with antithrombotic activity .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully carried out in water, suggesting that these compounds may be stable and effective in aqueous environments .
Advantages and Limitations for Lab Experiments
4-oxo-TDAA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, the compound is relatively expensive and has a limited shelf life.
Future Directions
There are a number of potential future directions for the study of 4-oxo-TDAA. These include further investigations into the compound’s potential therapeutic applications, its potential to modulate biochemical and physiological processes, and its potential to be used as a drug delivery system. Additionally, further research is needed to better understand the compound’s mechanism of action and to identify potential side effects. Finally, further research is needed to develop more cost-effective and efficient methods of synthesizing the compound.
properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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